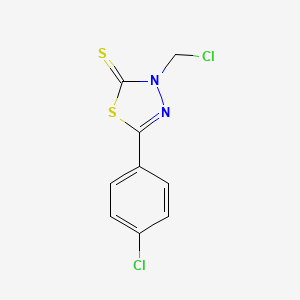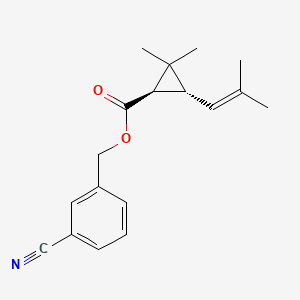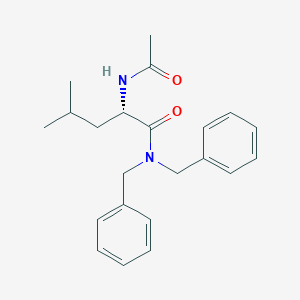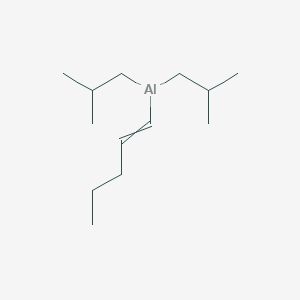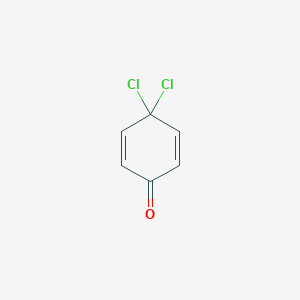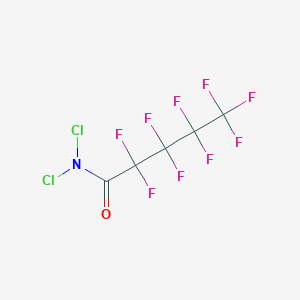
N,N-Dichloro-2,2,3,3,4,4,5,5,5-nonafluoropentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dichloro-2,2,3,3,4,4,5,5,5-nonafluoropentanamide is a chemical compound characterized by the presence of dichloro and nonafluorinated groups attached to a pentanamide backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dichloro-2,2,3,3,4,4,5,5,5-nonafluoropentanamide typically involves the chlorination of a nonafluorinated pentanamide precursor. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the nitrogen positions. Common reagents used in this process include chlorine gas or sodium hypochlorite, and the reaction is often conducted in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Dichloro-2,2,3,3,4,4,5,5,5-nonafluoropentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can remove chlorine atoms, leading to the formation of amine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium alkoxides or Grignard reagents.
Major Products
The major products formed from these reactions include various substituted amides, amines, and other functionalized derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N-Dichloro-2,2,3,3,4,4,5,5,5-nonafluoropentanamide has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of N,N-Dichloro-2,2,3,3,4,4,5,5,5-nonafluoropentanamide involves its interaction with molecular targets through its dichloro and nonafluorinated groups. These interactions can lead to the disruption of biological processes in microorganisms, contributing to its antimicrobial properties. The exact molecular pathways and targets are still under investigation, but it is believed that the compound can interfere with cellular membranes and enzyme functions.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dichloro-2,2,3,3,4,4,5,5,5-nonafluorobutanamide
- N,N-Dichloro-2,2,3,3,4,4,5,5,5-nonafluorohexanamide
Uniqueness
N,N-Dichloro-2,2,3,3,4,4,5,5,5-nonafluoropentanamide is unique due to its specific combination of dichloro and nonafluorinated groups, which impart distinct chemical and physical properties. This makes it particularly valuable in applications requiring high chemical stability and resistance to degradation.
Properties
CAS No. |
86451-49-2 |
|---|---|
Molecular Formula |
C5Cl2F9NO |
Molecular Weight |
331.95 g/mol |
IUPAC Name |
N,N-dichloro-2,2,3,3,4,4,5,5,5-nonafluoropentanamide |
InChI |
InChI=1S/C5Cl2F9NO/c6-17(7)1(18)2(8,9)3(10,11)4(12,13)5(14,15)16 |
InChI Key |
OAGGGGGZGNOUHK-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)N(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Di-tert-butyl-4-[5-ethyl-2-(methylsulfanyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14410499.png)
![4-[3-(4-Methylphenyl)-5-nitrothiophen-2-yl]morpholine](/img/structure/B14410504.png)
![6,7-Dihydro[1,3]thiazolo[3,2-a]purin-9(1H)-one](/img/structure/B14410512.png)
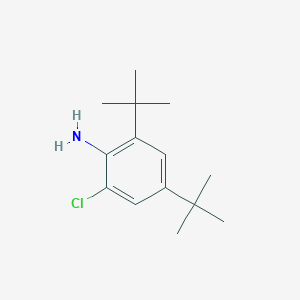
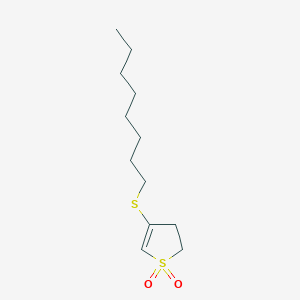
![3-methoxy-7-methylbenzo[c]acridine](/img/structure/B14410520.png)
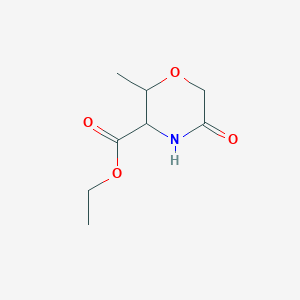
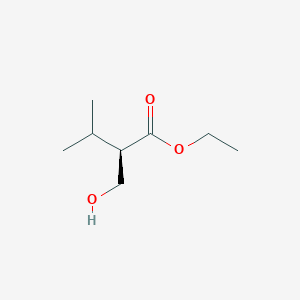
![2-[(E)-(2-Methoxyethyl)diazenyl]propane-2-peroxol](/img/structure/B14410548.png)
